N-benzyl-3-{2-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide
Description
Properties
IUPAC Name |
N-benzyl-3-[2-[2-oxo-2-(4-propan-2-ylanilino)ethyl]sulfanylimidazol-1-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O2S/c1-20(2)22-11-13-24(14-12-22)31-26(33)19-35-28-29-15-16-32(28)25-10-6-9-23(17-25)27(34)30-18-21-7-4-3-5-8-21/h3-17,20H,18-19H2,1-2H3,(H,30,34)(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDFPNXIDDOQJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-{2-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide typically involves multi-step organic reactions. One common approach is the use of a Friedel-Crafts acylation followed by a Clemmensen reduction . The imidazole ring can be introduced through a cyclization reaction involving glyoxal and ammonia . The final step often involves the coupling of the imidazole derivative with the benzyl and benzamide groups under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-{2-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
N-benzyl-3-{2-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of advanced materials and as a precursor for other functional compounds.
Mechanism of Action
The mechanism of action of N-benzyl-3-{2-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the benzamide moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Key Observations:
Benzimidazole-thiourea hybrids () demonstrate that arylthiourea moieties significantly enhance anticonvulsant efficacy, suggesting that the carbamoyl-sulfanyl group in the target compound could similarly modulate biological targets .
Synthetic Flexibility :
- The sulfanyl-imidazole linkage in the target compound mirrors strategies used in and , where CuI/Na ascorbate catalysis enables efficient heterocycle formation .
Research Findings and Data Tables
Physicochemical and Spectroscopic Data (Inferred from Analogues)
Biological Activity
N-benzyl-3-{2-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide, a compound with significant structural complexity, has garnered attention for its potential biological activities, particularly in the realm of cancer therapeutics and enzyme inhibition. This article compiles a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula , and its IUPAC name is (2E)-N-benzyl-3-{2-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide. The structure features a benzamide core with various functional groups that may contribute to its biological effects.
1. Inhibition of Enzymatic Activity
Research indicates that derivatives of benzyl imidazole compounds, similar to this compound, exhibit selective inhibition of aldosterone synthase (CYP11B2). This was demonstrated in V79 cells stably expressing human CYP11B2, where the compound showed significant inhibitory activity compared to CYP11B1, suggesting potential applications in treating conditions related to aldosterone overproduction .
2. Anticancer Activity
The compound's structural analogs have been evaluated for anticancer properties. Notably, benzamide derivatives have shown IC50 values indicating potent antiproliferative activity against various cancer cell lines. For instance, some compounds in this class have demonstrated IC50 values below 10 µM against human cancer cells, suggesting they could serve as effective agents in cancer therapy .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Benzamide Derivative A | MCF-7 | 5.85 | |
| Benzamide Derivative B | A549 | 3.0 | |
| N-benzyl Imidazole Derivative | CYP11B2 | Not specified |
The mechanism by which this compound exerts its effects may involve interactions with specific enzymes or receptors involved in cell signaling pathways. Molecular docking studies have suggested that these compounds can bind effectively to target proteins, potentially disrupting their normal function and leading to therapeutic effects .
Case Studies
Several studies have highlighted the efficacy of similar compounds in clinical settings:
- Study on Aldosterone Synthase Inhibition :
- Anticancer Screening :
Q & A
Q. What are the recommended synthetic routes for N-benzyl-3-{2-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide?
The compound can be synthesized via multi-step reactions involving:
- Imidazole core formation : Reacting substituted benzaldehydes with thiourea derivatives under acidic conditions to generate the 1H-imidazole scaffold.
- Sulfanyl linkage introduction : Thiol-ether coupling using reagents like 2-mercaptoacetic acid derivatives in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF) .
- Carbamoyl group attachment : Amide bond formation between the sulfanyl-methyl group and 4-(propan-2-yl)phenylamine using carbodiimide coupling agents (e.g., EDC/HOBt) .
- Final benzamide coupling : Reacting the intermediate with benzylamine via nucleophilic acyl substitution.
Key validation : Confirm each step using NMR (¹H/¹³C), IR (amide C=O stretch ~1650 cm⁻¹), and elemental analysis (deviation <0.4% for C, H, N) .
Q. Which spectroscopic techniques are critical for structural characterization?
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm), imidazole protons (δ 7.2–8.0 ppm), and carbamoyl NH (δ ~10 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups in the propan-2-yl substituent .
- IR spectroscopy : Confirm amide bonds (C=O stretch at ~1650–1680 cm⁻¹) and sulfanyl (C-S) vibrations (~650 cm⁻¹) .
- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
Q. How is purity assessed during synthesis?
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients. Aim for >95% purity .
- Elemental analysis : Compare experimental vs. calculated C/H/N percentages (e.g., C: 65.2% vs. 65.5%) .
- Melting point : Sharp melting range (e.g., 180–182°C) indicates crystallinity and homogeneity .
Advanced Research Questions
Q. How can reaction yields be optimized for the sulfanyl-imidazole intermediate?
- Solvent selection : DMF or DMSO enhances solubility of hydrophobic intermediates, improving coupling efficiency .
- Catalyst screening : Test Pd/C or CuI for thiol-ether formation; reports 15–20% yield improvements with CuI .
- Temperature control : Maintain 60–80°C during carbamoyl coupling to minimize side reactions (e.g., hydrolysis) .
- Workup optimization : Use column chromatography (silica gel, ethyl acetate/hexane) for high-purity isolation .
Q. What computational strategies predict target binding modes?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases). shows imidazole derivatives binding to active sites via π-π stacking and hydrogen bonds .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the sulfanyl group in hydrophobic pockets .
- Free energy calculations : Apply MM-PBSA to rank binding affinities; trifluoromethyl groups (as in related compounds) enhance hydrophobic interactions by ~2 kcal/mol .
Q. How to design SAR studies for modifying the propan-2-yl substituent?
- Substituent variations : Replace propan-2-yl with cyclopropyl (increased rigidity) or trifluoromethyl (enhanced metabolic stability) .
- Bioactivity assays : Test analogs against target enzymes (e.g., α-glucosidase) using fluorogenic substrates. shows CF₃-substituted analogs improve IC₅₀ by 3-fold .
- Physicochemical profiling : Measure logP (shake-flask method) and solubility (UV/Vis) to correlate substituents with bioavailability .
Q. How to resolve contradictions in biological activity data?
- Batch reproducibility : Ensure consistent synthetic protocols (e.g., anhydrous conditions for imidazole formation) .
- Target selectivity profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify off-target effects .
- Metabolite analysis : Incubate compounds with liver microsomes (human/rat) to detect inactive/degraded products via LC-MS .
Q. What challenges arise during scale-up from milligram to gram quantities?
- Exotherm management : Use jacketed reactors for sulfanyl coupling to control temperature spikes .
- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for intermediates .
- Byproduct minimization : Optimize stoichiometry (e.g., 1.2 eq. of benzylamine) to reduce unreacted starting material .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
